N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or N-iodosuccinimide.
Attachment of the butanamide moiety: This step involves the reaction of the pyrazole derivative with a suitable butanoyl chloride or butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the iodo group.
Scientific Research Applications
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the cycloheptyl group.
N-cycloheptyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the iodo group.
N-cycloheptyl-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Contains a chloro group instead of an iodo group.
Uniqueness
N-cycloheptyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the cycloheptyl and iodo groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C16H26IN3O |
---|---|
Molecular Weight |
403.30 g/mol |
IUPAC Name |
N-cycloheptyl-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H26IN3O/c1-12-16(17)13(2)20(19-12)11-7-10-15(21)18-14-8-5-3-4-6-9-14/h14H,3-11H2,1-2H3,(H,18,21) |
InChI Key |
YHRYAYXMDHTVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2CCCCCC2)C)I |
Origin of Product |
United States |
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